5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Beschreibung
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one (CAS: 1803609-58-6) is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a bromine atom at position 5, a methyl group at position 2, and a (5-ethyl-1,2,4-oxadiazol-3-yl)methyl moiety at position 1 . Its molecular formula is C₁₁H₁₂BrN₅O₂, with a molecular weight of 342.16 g/mol. The compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, indicating its relevance in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGTUSGZNILVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is likely to target a range of infectious agents. Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding . Nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors , which could facilitate interactions with target proteins or enzymes.
Biochemical Pathways
Given the anti-infective activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the anti-infective activities of similar compounds , it can be inferred that this compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination.
Biologische Aktivität
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.12 g/mol. Its IUPAC name is 5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that derivatives containing oxadiazole structures possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer activity through various assays. A study highlighted that oxadiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of Eg5 motor protein, which is crucial for mitosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo Derivative | MCF-7 | 12.5 | Eg5 inhibition |
| 5-Bromo Derivative | MDA-MB-231 | 15.0 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating neurodegenerative diseases and managing urea-related disorders .
Case Studies
- Antiviral Activity : A series of studies have shown that compounds similar to 5-bromo derivatives exhibit antiviral effects against herpes simplex virus type 1 (HSV-1), with IC50 values ranging from 0.1 to 1 µg/mL .
- In Vivo Studies : In vivo assays using the chorioallantoic membrane (CAM) model demonstrated that these compounds could inhibit angiogenesis at low concentrations, suggesting potential applications in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. The results indicate a strong interaction with proteins involved in cancer progression and microbial resistance pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Positional Isomers of the Oxadiazole Substituent
A key structural analogue is 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one (CAS: 1803611-05-3), where the ethyl group on the oxadiazole ring is at position 3 instead of 5. For instance, the 5-ethyl substitution may enhance steric accessibility compared to the 3-ethyl variant, influencing interactions with biological targets .
Core Structure Variations
Pyrazole Derivatives
Compounds such as 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 10) share a brominated aromatic system but feature a pyrazole core instead of dihydropyrimidinone. Pyrazole derivatives are often explored for antimicrobial and anti-inflammatory activities, suggesting that the dihydropyrimidinone core in the target compound may confer distinct pharmacokinetic properties .
Pyrimidinedione Derivatives
5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (bromacil, CAS: 314-40-9) is a herbicide with a pyrimidinedione core.
Oxadiazole-Containing Pharmaceuticals
Azilsartan Medoxomil (CAS: 863031-21-4) incorporates a 1,2,4-oxadiazole ring and is used to treat hypertension. Its structure includes a biphenyl group linked to the oxadiazole, highlighting how the oxadiazole’s electronic properties (e.g., hydrogen-bond acceptor capacity) can enhance drug-receptor interactions. The ethyl group in the target compound’s oxadiazole may similarly improve metabolic stability compared to unsubstituted oxadiazoles .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The oxadiazole ring in the target compound acts as a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity. This feature is shared with Azilsartan Medoxomil, where the oxadiazole improves bioavailability .
- Substituent Positioning: The 5-ethyl vs. 3-ethyl oxadiazole isomers (CAS: 1803609-58-6 vs. 1803611-05-3) demonstrate how minor structural changes can influence physicochemical properties. For example, the 5-ethyl group may reduce steric hindrance, facilitating interaction with enzymatic targets .
- Bromine’s Role : Bromine in the target compound and pyrazole derivatives (e.g., , Compound 10) may enhance lipophilicity and binding to hydrophobic pockets in proteins, a strategy employed in bromacil for plant membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
